molecular formula C14H18O3 B1324698 3'-Carboethoxy-2,2-dimethylpropiophenone CAS No. 898766-18-2

3'-Carboethoxy-2,2-dimethylpropiophenone

Cat. No.: B1324698
CAS No.: 898766-18-2
M. Wt: 234.29 g/mol
InChI Key: VCNUGYOFSASOOQ-UHFFFAOYSA-N
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Description

It is a yellow oil with a molecular weight of 234.3 g/mol . This compound is primarily used in chemical research and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Carboethoxy-2,2-dimethylpropiophenone typically involves the esterification of 3-(2,2-dimethylpropanoyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of 3’-Carboethoxy-2,2-dimethylpropiophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3’-Carboethoxy-2,2-dimethylpropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Carboethoxy-2,2-dimethylpropiophenone is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3’-Carboethoxy-2,2-dimethylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of the enzyme and altering metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Carboethoxy-2,2-dimethylpropiophenone is unique due to the presence of both the ester and dimethyl groups, which confer specific reactivity and steric properties. These features make it a valuable intermediate in organic synthesis and research .

Properties

IUPAC Name

ethyl 3-(2,2-dimethylpropanoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-5-17-13(16)11-8-6-7-10(9-11)12(15)14(2,3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNUGYOFSASOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642467
Record name Ethyl 3-(2,2-dimethylpropanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-18-2
Record name Ethyl 3-(2,2-dimethylpropanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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